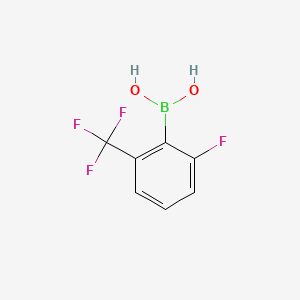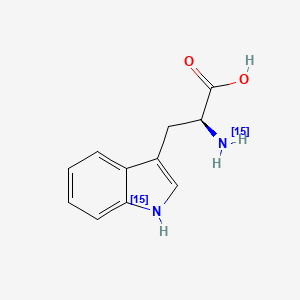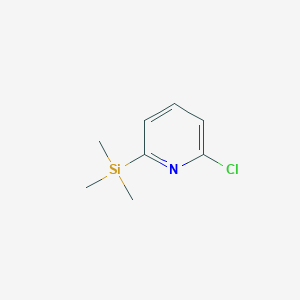
2-氯-6-(三甲基硅烷基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(trimethylsilyl)pyridine: is an organosilicon compound with the molecular formula C8H12ClNSi . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and a trimethylsilyl group, respectively. This compound is of interest due to its unique chemical properties and its utility in various organic synthesis reactions .
科学研究应用
Chemistry: 2-Chloro-6-(trimethylsilyl)pyridine is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also used in the synthesis of complex organic molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for various chemical products.
生化分析
Biochemical Properties
2-Chloro-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interaction with palladium catalysts in these reactions highlights its importance in facilitating efficient and selective chemical transformations.
Cellular Effects
The effects of 2-Chloro-6-(trimethylsilyl)pyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trimethylsilyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, in Suzuki–Miyaura coupling reactions, the compound interacts with palladium catalysts, facilitating the transmetalation process that is crucial for the formation of carbon-carbon bonds . These interactions underscore the compound’s role in modulating biochemical pathways and cellular functions.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trimethylsilyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Chloro-6-(trimethylsilyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s role in Suzuki–Miyaura coupling reactions is a prime example of its involvement in metabolic processes . Additionally, its interactions with specific enzymes can influence the levels of metabolites within cells, thereby affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trimethylsilyl)pyridine within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trimethylsilyl)pyridine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trimethylsilyl)pyridine typically involves the reaction of 2-chloropyridine with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction proceeds through the formation of a lithium intermediate, which then reacts with chlorotrimethylsilane to yield the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Chloro-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
作用机制
The mechanism of action of 2-Chloro-6-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and trimethylsilyl groups. This activation facilitates nucleophilic substitution and coupling reactions by making the pyridine ring more reactive towards nucleophiles and coupling partners .
相似化合物的比较
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2-Chloro-6-(methyl)pyridine
- 2-Chloro-6-(bromo)pyridine
Comparison: 2-Chloro-6-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role. Compared to its analogs, it offers different reactivity patterns and can be used to achieve specific synthetic goals that other compounds may not facilitate .
属性
IUPAC Name |
(6-chloropyridin-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVILOHLHGUUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573975 |
Source


|
| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263698-97-1 |
Source


|
| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
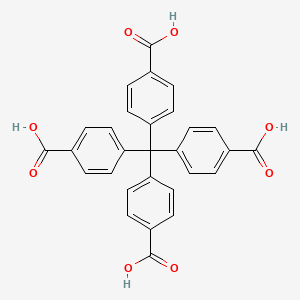
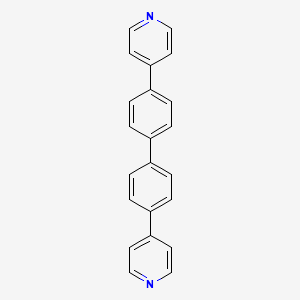
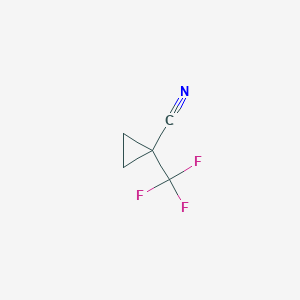
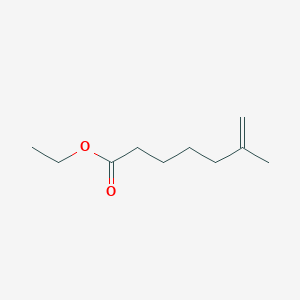
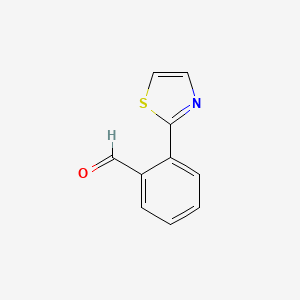
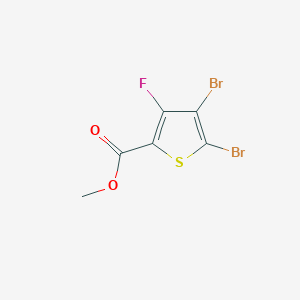
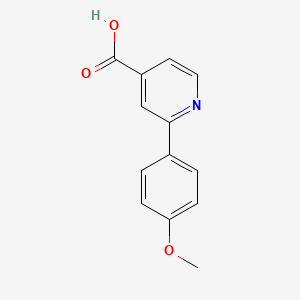
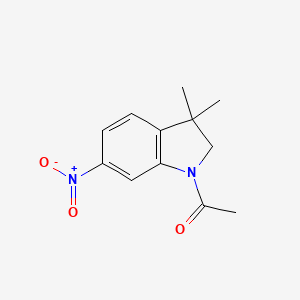
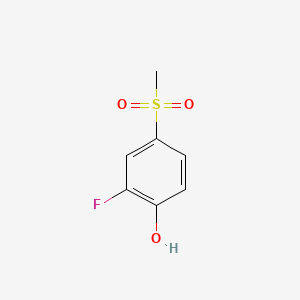
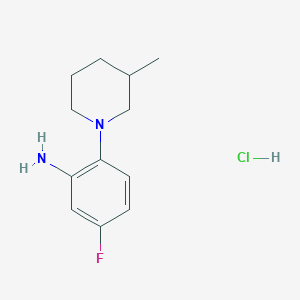

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
